2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
The compound 2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile features a pyrano[4,3-b]pyridine core fused with a pyridine ring, substituted at position 3 with a carbonitrile group. Position 2 of the core is linked to a piperazine ring, which is further substituted at the 4-position with a 2-(dimethylamino)pyrimidine moiety. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs suggest applications in kinase inhibition or neurotropic activity .
Properties
IUPAC Name |
2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-24(2)19-21-5-3-17(23-19)25-6-8-26(9-7-25)18-14(12-20)11-15-13-27-10-4-16(15)22-18/h3,5,11H,4,6-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUSQEFRIQFISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 334.42 g/mol. Its structure features a pyrano-pyridine core linked to a piperazine and a dimethylaminopyrimidine moiety, which contributes to its biological properties.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives similar to our compound. For instance, compounds with similar structures showed significant inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. In vitro assays indicated that certain derivatives exhibited IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes . The inhibition of these enzymes is crucial as they are involved in the inflammatory response through the production of prostaglandins.
Antimicrobial Activity
Research has also explored the antimicrobial properties of related pyrimidine compounds. A study reported that certain derivatives demonstrated effective antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that modifications in the structure of similar compounds can enhance their efficacy against microbial pathogens.
The proposed mechanism of action for compounds in this class often involves the inhibition of specific enzymes or receptors that are critical in disease pathways. For example, the interaction with protein kinases or other signaling molecules may lead to altered cellular responses, particularly in cancer cells where proliferation is inhibited.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of these compounds. Variations in substituents on the pyrimidine or piperazine rings can significantly influence pharmacological effects. For instance:
- Electron-donating groups on the pyrimidine ring have been shown to enhance anti-inflammatory activity.
- The presence of alkyl or aryl groups on the piperazine ring can improve binding affinity to target enzymes.
Case Studies
Several case studies have illustrated the biological efficacy of structurally related compounds:
- Study on Pyrimidine Derivatives : A series of synthesized compounds were tested for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. Results indicated that derivatives with specific functional groups displayed enhanced anti-inflammatory effects comparable to indomethacin .
- Antimicrobial Screening : A study focusing on new amino derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values lower than those of traditional antibiotics .
Data Summary
Below is a summary table reflecting key findings from various studies regarding the biological activity of related compounds:
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Core Structure Variations
Pyrano[4,3-b]pyridine Derivatives
- Target Compound: Pyrano[4,3-b]pyridine core with 3-carbonitrile and 2-piperazinyl-2-(dimethylamino)pyrimidine substituents .
- Analog: 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile Difference: The pyrimidine substituent here carries a methoxy group instead of dimethylamino.
Pyridine Core Derivatives
- Compound: 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Core: Pyridine (non-fused) vs. pyrano-pyridine. Substituents: Chlorine at position 5 and a methyl group on the pyrimidine ring. The absence of a fused pyran ring may reduce steric hindrance, enhancing membrane permeability .
Pyrano[3,4-c]pyridine Derivatives
- Compound: 8-Pyrazol-1-yl-pyrano[3,4-c]pyridine-5-carbonitrile Core: Pyrano[3,4-c]pyridine, a positional isomer of the target. Substituents: Thioxo and hydrazino groups. The altered fusion position may affect electronic distribution and bioactivity .
Substituent Modifications
Piperazine-Linked Heterocycles
- Target Compound: Piperazine connects to 2-(dimethylamino)pyrimidine.
- Compound: 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-(4-(piperazin-1-yl)phenylamino)pyrimidine-5-carbonitrile Difference: Thiazole substituent introduces sulfur, which may enhance metal coordination (e.g., kinase active sites). The phenylamino group adds aromatic bulk, possibly improving selectivity .
Carbonitrile Positioning
- Compound: 7-Amino-1,3-dimethyl-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile Carbonitrile at Position 6 vs. position 3 in the target.
Implications for Drug Design
- Electron-Donating Groups: The dimethylamino group in the target compound may improve binding to ATP pockets (common in kinase inhibitors) compared to methoxy .
- Synthetic Accessibility : Piperazine-linked derivatives (e.g., ) are frequently synthesized via nucleophilic substitution, suggesting feasible scalability for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
